N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which means it contains a sulfonyl group (SO2) attached to an amine group (NH2). Sulfonamides are a significant class of compounds in medicinal chemistry with various applications, including antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with the corresponding amine. The tetrahydropyran and pyrazole rings would need to be pre-formed before this step .Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a tetrahydropyran ring, which is a six-membered ring containing an oxygen atom. These rings are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis under acidic or basic conditions. The pyrazole ring might participate in reactions with electrophiles, while the tetrahydropyran ring might undergo reactions typical for ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of any substituents on the rings, the overall size and shape of the molecule, and the specific stereochemistry could all influence properties like solubility, melting point, and stability .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials. Alternatively, it could serve as a starting point for the synthesis of a range of analogs .
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-22(20,15-7-2-1-3-8-15)17-13-10-16-18(11-13)12-14-6-4-5-9-21-14/h1-3,7-8,10-11,14,17H,4-6,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECCGABVQEQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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